- Synthesis of aminoquinolone derivatives, Journal of Heterocyclic Chemistry, 1986, 23(6), 1801-4

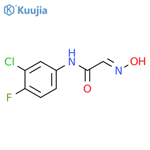

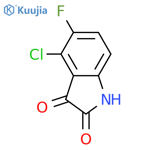

Cas no 96202-57-2 (6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione)

96202-57-2 structure

Nome do Produto:6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-Fluoro-6-chloroisatin

- 5-Fluoro-6-chloro-2,3-indolinedione

- 6-chloro-5-fluoro-1H-indole-2,3-dione

- 6-chloro-5-fluoroindoline-2,3-dione

- 6-Chloro-5-fluoroisatin

- 6-chloro-5-fluoro-isatin

- BH151

- 6-Chloro-5-fluoro-1H-indole-2,3-dione (ACI)

- 6-chloro-5-fluoro-indoline-2,3-dione

- 5-FLUORO-6-CHLORO ISATIN

- SCHEMBL1589052

- GHBWNCFDSGAFIT-UHFFFAOYSA-N

- SY002458

- AKOS006292977

- CS-0060135

- WLZ3335

- 96202-57-2

- F2147-1917

- AS-19268

- MFCD05664872

- DTXSID60618201

- 1H-Indole-2,3-dione, 6-chloro-5-fluoro-

- SB64250

- 6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

-

- MDL: MFCD05664872

- Inchi: 1S/C8H3ClFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)

- Chave InChI: GHBWNCFDSGAFIT-UHFFFAOYSA-N

- SMILES: O=C1C(=O)C2C(=CC(=C(C=2)F)Cl)N1

Propriedades Computadas

- Massa Exacta: 198.98400

- Massa monoisotópica: 198.984

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 0

- Complexidade: 271

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.6

- Superfície polar topológica: 46.2A^2

Propriedades Experimentais

- Densidade: 1.613

- PSA: 46.17000

- LogP: 1.75190

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Informações de segurança

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM350390-5g |

6-chloro-5-fluoro-1H-indole-2,3-dione |

96202-57-2 | 95%+ | 5g |

$*** | 2023-05-29 | |

| ChemScence | CS-0060135-1g |

6-Chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 1g |

$247.0 | 2022-04-26 | ||

| abcr | AB355913-1 g |

5-Chloro-6-fluoro-2,3-dihydro-1H-indole-2,3-dione; . |

96202-57-2 | 1 g |

€195.10 | 2023-07-19 | ||

| TRC | C385370-10mg |

6-Chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y0996892-5g |

6-chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 95% | 5g |

$555 | 2024-08-02 | |

| Life Chemicals | F2147-1917-1g |

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |

96202-57-2 | 95% | 1g |

$535.0 | 2023-09-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02690-5g |

6-chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 95% | 5g |

$600 | 2023-09-07 | |

| TRC | C385370-100mg |

6-Chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 100mg |

$ 230.00 | 2022-06-06 | ||

| ChemScence | CS-0060135-100mg |

6-Chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 100mg |

$64.0 | 2022-04-26 | ||

| Ambeed | A475020-1g |

5-Fluoro-6-chloroisatin |

96202-57-2 | 98% | 1g |

$72.0 | 2025-02-21 |

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sulfuric acid

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium sulfate Solvents: Water ; rt → 35 °C

1.2 Solvents: Water ; heated

1.3 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water ; 2 h, 80 - 90 °C; 90 °C → 50 °C

1.4 Reagents: Sulfuric acid Solvents: Water ; 30 min, < 65 °C; 15 min, 65 °C → 80 °C; 80 °C → 70 °C

1.5 Reagents: Water ; 1 h, cooled

1.6 Reagents: Sodium hydroxide Solvents: Water ; 60 °C

1.7 Reagents: Acetic acid ; acidified; 0.5 h, 60 °C; 60 °C → 35 °C

1.2 Solvents: Water ; heated

1.3 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water ; 2 h, 80 - 90 °C; 90 °C → 50 °C

1.4 Reagents: Sulfuric acid Solvents: Water ; 30 min, < 65 °C; 15 min, 65 °C → 80 °C; 80 °C → 70 °C

1.5 Reagents: Water ; 1 h, cooled

1.6 Reagents: Sodium hydroxide Solvents: Water ; 60 °C

1.7 Reagents: Acetic acid ; acidified; 0.5 h, 60 °C; 60 °C → 35 °C

Referência

- 4-Quinolinecarboxamide derivatives as TRPV4 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sulfuric acid ; 20 min, 50 °C; 50 °C → 65 °C; 1 h, 65 °C

Referência

- Synthesis of substituted tryptanthrin via aryl halides and amines as antitumor and anti-MRSA agents, Tetrahedron, 2019, 75(48),

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; 65 °C; 1.5 h, 90 °C; 90 °C → rt

1.2 Reagents: Water ; 10 min, cooled

1.2 Reagents: Water ; 10 min, cooled

Referência

- 4-Quinolinecarboxamide derivatives as TRPV4 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Catalysts: Sulfuric acid ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C

Referência

- Synthesis and evaluation of new bis-isatin derivatives for antioxidant activity, International Journal of Pharmacy and Pharmaceutical Sciences, 2013, 5(4), 224-227

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; reflux

1.2 Reagents: Sulfuric acid Solvents: Water ; 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 80 °C

Referência

- Synthesis and biophysical evaluation of arylhydrazono-1H-2-indolinones as β-amyloid aggregation inhibitors, European Journal of Medicinal Chemistry, 2010, 46(1), 275-284

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

1.2 Reagents: Water ; rt; 10 min, rt

1.2 Reagents: Water ; rt; 10 min, rt

Referência

- Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids, Synlett, 2016, 27(10), 1516-1520

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sulfuric acid

Referência

- Synthesis and evaluation of new bis-isatin derivatives for cytotoxic activity, World Journal of Pharmaceutical Research, 2014, 3(2), 2429-2433

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Sulfuric acid ; 60 - 70 °C; cooled; rt → 80 °C; 10 min, 80 °C

Referência

- Novel 2-amino-N'-(2-oxoindolin-3-ylidene)benzo[d]oxazol-5-carbohydrazides as anti-inflammatory agents, International Journal of Pharmaceutical Sciences and Research, 2015, 6(1), 212-218

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water

2.1 Reagents: Sulfuric acid

2.1 Reagents: Sulfuric acid

Referência

Synthesis of aminoquinolone derivatives

,

Journal of Heterocyclic Chemistry,

1986,

23(6),

1801-4

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; rt; 1 h, 90 °C

2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

2.2 Reagents: Water ; rt; 10 min, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

2.2 Reagents: Water ; rt; 10 min, rt

Referência

Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids

,

Synlett,

2016,

27(10),

1516-1520

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Raw materials

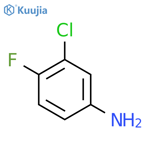

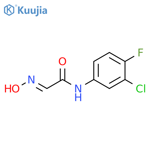

- 3-Chloro-4-fluoroaniline

- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide

- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide

- Trichloroacetaldehyde Monohydrate

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preparation Products

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Literatura Relacionada

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

3. Back matter

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

96202-57-2 (6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione) Produtos relacionados

- 1448130-27-5(1-1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonylpiperidine-4-carboxamide)

- 1361774-61-9(3-Cyano-4-(trifluoromethoxy)pyridine-2-methanol)

- 924861-85-8(1,4-Bis(2,2-dimethoxyethyl)piperazine)

- 2228048-52-8(methyl (3S)-3-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxypropanoate)

- 897772-98-4(N-(2-chloro-4-methylphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide)

- 1396806-13-5(N-(2-chlorophenyl)methyl-N'-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 68767-29-3(Benzeneacetic acid, 4-(chloromethyl)-, ethyl ester)

- 79148-00-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate)

- 2228597-87-1(tert-butyl N-methyl-N-2-oxo-1-(thian-3-yl)ethylcarbamate)

- 885955-96-4(Carbamic acid, N-(5-phenyl-1H-imidazol-2-yl)-, 1,1-dimethylethyl ester)

Fornecedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96202-57-2)1H-Indole-2,3-dione,6-chloro-5-fluoro-

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:96202-57-2)6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Pureza:99%

Quantidade:5g

Preço ($):272.0